molecular formula C8H5Cl2N3O2 B7888612 4-Chloro-6-nitroquinazoline hydrochloride CAS No. 220488-24-4

4-Chloro-6-nitroquinazoline hydrochloride

Cat. No. B7888612
M. Wt: 246.05 g/mol
InChI Key: QEUSEKYHDPJEEK-UHFFFAOYSA-N
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Description

4-Chloro-6-nitroquinazoline hydrochloride is a useful research compound. Its molecular formula is C8H5Cl2N3O2 and its molecular weight is 246.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-nitroquinazoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-nitroquinazoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Microtubule Destabilizing Agents : A study by (Foucourt et al., 2010) describes a microwave-accelerated method to synthesize 4-anilino-6-nitroquinazolines, leading to the efficient production of Azixa™, a microtubule destabilizing agent and apoptosis inducer.

  • Comparative Chemistry of Nitro Heterocycles : Research by (Schofield & Swain, 1948) discusses the nitration of various heterocycles, including 4-Chloro-6-nitroquinazoline, providing insights into its chemical behavior and potential applications.

  • Optimization of Synthesis Methods : The work of (Ziyadullaev et al., 2020) details the optimized synthesis of 6-nitro-3,4-dihydroquinazolin-4-one, contributing to improved methods for producing related nitroquinazoline compounds.

  • Theoretical Study on Electrophilic Aromatic Nitration : A theoretical study by (Makhloufi et al., 2018) examines the nitration reaction centers of 4-hydroxyquinazoline, which relates to understanding the chemical properties of 4-Chloro-6-nitroquinazoline derivatives.

  • Solid-Phase Synthesis Applications : Zhang et al. (2008) describe a method for the solid-phase synthesis of quinazolinone derivatives starting from a 4-chloro-6-nitroquinazoline scaffold, highlighting its use in pharmaceutical synthesis. (Zhang et al., 2008)

  • Development of Phosphodiesterase Inhibitors : Fujino et al. (2001) developed an efficient route for large-scale preparation of a phosphodiesterase V inhibitor, using 7-chloro-2,4(1H,3H)-quinazolinedione, a compound closely related to 4-Chloro-6-nitroquinazoline. (Fujino et al., 2001)

  • Antileishmanial Activities : Saad et al. (2016) synthesized and evaluated 4-Arylamino-6-nitroquinazolines for their activities against leishmaniasis, demonstrating potential therapeutic applications. (Saad et al., 2016)

properties

IUPAC Name

4-chloro-6-nitroquinazoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O2.ClH/c9-8-6-3-5(12(13)14)1-2-7(6)10-4-11-8;/h1-4H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUSEKYHDPJEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594895
Record name 4-Chloro-6-nitroquinazoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-nitroquinazoline hydrochloride

CAS RN

220488-24-4
Record name Quinazoline, 4-chloro-6-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220488-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-nitroquinazoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JB Smaill, BD Palmer, GW Rewcastle… - Journal of medicinal …, 1999 - ACS Publications
… A suspension of crude 4-chloro-6-nitroquinazoline hydrochloride 31 (5 mmol), 4-phenoxyaniline (926 mg, 5 mmol), and N,N-dimethylaniline (1.215 g, 10 mmol) in 2-propanol (10 mL) …
Number of citations: 263 pubs.acs.org

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